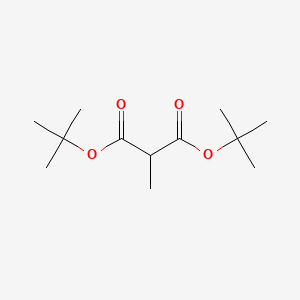

Di-tert-butyl 2-methylmalonate

Description

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWGGPUIWKWJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501499 | |

| Record name | Di-tert-butyl methylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34812-95-8 | |

| Record name | Di-tert-butyl methylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di-tert-butyl 2-methylmalonate chemical properties

CAS: 34812-95-8 | Formula: C₁₂H₂₂O₄ Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Di-tert-butyl 2-methylmalonate (DtBMM) is a specialized C3 building block utilized in the synthesis of complex pharmaceutical scaffolds. Unlike its diethyl counterparts, the di-tert-butyl ester motif provides unique orthogonality in protecting group strategies. It is particularly valued for its ability to undergo acid-catalyzed hydrolysis and subsequent decarboxylation under mild conditions, avoiding the harsh basic saponification steps often required for ethyl esters. This property makes it indispensable in the synthesis of acid-sensitive

Chemical Identity & Physical Properties[2][3][4][5][6]

| Property | Data |

| IUPAC Name | 1,3-Di-tert-butyl 2-methylpropanedioate |

| CAS Number | 34812-95-8 |

| Molecular Formula | C₁₂H₂₂O₄ |

| Molecular Weight | 230.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85–90°C at 0.5 mmHg (Predicted/Analogous) |

| Density | ~0.96 g/mL (Predicted) |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); insoluble in water.[2][3] |

| SMILES | CC(C)(C)OC(=O)C(C)C(=O)OC(C)(C)C |

Synthesis & Production

While commercially available as a fine chemical, DtBMM is often synthesized in-house to ensure freshness and purity, as tert-butyl esters can degrade over time if exposed to trace acids.[1]

Method A: Methylation of Di-tert-butyl Malonate (Standard)

The most robust route involves the deprotonation of di-tert-butyl malonate (CAS 541-16-2) followed by quenching with methyl iodide.

-

Reagents: NaH or KOtBu (Base), THF or DMF (Solvent), MeI (Electrophile).[1]

-

Protocol Insight: The use of a bulky base like Potassium tert-butoxide (KOtBu) minimizes transesterification side reactions that can occur with methoxide/ethoxide bases.

-

Purification: Fractional distillation under high vacuum is critical to separate the mono-methylated product from dialkylated byproducts.

Method B: Transesterification of Meldrum's Acid

A milder approach involves the reaction of

Reactivity Profile & Mechanistic Utility[1]

DtBMM serves as a "masked" propionic acid equivalent. Its utility hinges on three core reactivity pillars: Nucleophilicity , Orthogonality , and Decarboxylation .[1]

Alpha-Alkylation (Quaternary Center Formation)

The remaining proton at the C2 position is acidic (

-

Strategic Value: Since the molecule already possesses a methyl group, a second alkylation creates a quaternary carbon center .[1] This is a challenging structural motif to install and is common in potency-enhancing modifications of drug leads.

Acid-Labile Deprotonation (The "t-Butyl Advantage")

Unlike ethyl esters, which require saponification (LiOH/NaOH) to reveal the carboxylic acid, tert-butyl esters are cleaved by acid (TFA/DCM or HCl/Dioxane).

-

Mechanism: Protonation of the carbonyl oxygen is followed by

elimination of the tert-butyl cation (forming isobutylene gas). -

Application: This allows for the synthesis of carboxylic acids in the presence of base-sensitive functional groups (e.g., lactones, epoxides).

Decarboxylation Pathway

Following hydrolysis, the resulting 2-methylmalonic acid derivative is unstable upon heating. It undergoes decarboxylation to yield a substituted propionic acid.

-

Mechanism: A cyclic six-membered transition state facilitates the loss of CO₂, driven by the formation of the enol, which tautomerizes to the acid.[1]

Visualization: Reactivity Workflow

The following diagram illustrates the transformation of DtBMM into a drug scaffold via alkylation and decarboxylation.

Figure 1: Step-wise transformation of this compound into complex alpha-methyl carboxylic acids.

Applications in Drug Development[2]

Synthesis of Non-Natural Amino Acids

DtBMM is a precursor for

-

Workflow:

-

Bromination of DtBMM.

-

Substitution with an azide or protected amine.

-

Hydrolysis and decarboxylation yield the

-methyl amino acid.

-

Prodrug Design

While the ester itself is rarely a prodrug, the tert-butyl motif is used to mask carboxylic acids during the synthesis of ester-based prodrugs. DtBMM allows the installation of a "handle" that can be removed selectively without disturbing other esters (e.g., methyl or ethyl esters) present on the molecule.

Case Study: Synthesis of Heterocyclic Cores

In the synthesis of barbiturates or pyrimidines, DtBMM reacts with urea or amidines. The bulky tert-butyl groups can influence the regioselectivity of ring closure or provide steric shielding that alters the crystal packing of the final intermediate.

Experimental Protocols

Protocol 1: Alkylation of this compound

Objective: Synthesis of a quaternary diester intermediate.

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Deprotonation: Add NaH (1.1 eq, 60% dispersion) to anhydrous THF (0.2 M) at 0°C.

-

Addition: Add This compound (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Reaction: Add the Alkyl Halide (1.2 eq) . Warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][4]

-

Validation: Check ¹H NMR for disappearance of the C2-methine proton (~3.2 ppm).

Protocol 2: Acid-Mediated Decarboxylation

Objective: Conversion to the carboxylic acid scaffold.

-

Dissolution: Dissolve the alkylated intermediate in DCM (0.1 M) .

-

Cleavage: Add Trifluoroacetic Acid (TFA) (20% v/v). Stir at RT for 2–4 hours.

-

Note: Monitor for the cessation of isobutylene gas evolution.

-

-

Decarboxylation: Concentrate the reaction mixture to remove TFA. Redissolve the residue in Toluene and reflux (110°C) for 2–6 hours to drive thermal decarboxylation.

-

Purification: The product is typically a mono-carboxylic acid, purified via acid-base extraction.

Handling & Stability (E-E-A-T)

-

Storage: Store at 2–8°C. Tert-butyl esters are acid-sensitive; avoid storage near volatile acid fumes (HCl, HOAc).

-

Stability: Stable to basic aqueous workups (unlike methyl esters which may hydrolyze).

-

Hazards: Combustible liquid. Causes skin and eye irritation. Use standard PPE (gloves, goggles).

References

-

Sigma-Aldrich. 1,3-Di-tert-butyl 2-methylpropanedioate Product Sheet. Link

-

Organic Syntheses. Di-tert-butyl Malonate Synthesis (General Procedure). Org. Synth. 1963, 41,[1] 41. Link

-

National Institute of Standards and Technology (NIST). Di-tert-butyl malonate Properties. NIST Chemistry WebBook. Link

-

ChemicalBook. this compound CAS 34812-95-8 Technical Data. Link

-

Master Organic Chemistry. Malonic Ester Synthesis and Decarboxylation Mechanisms. Link

Sources

- 1. CN105315390A - Catalyst composition for olefin polymerization and application thereof - Google Patents [patents.google.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

Overcoming Steric Hindrance in Malonic Ester Synthesis: A Technical Guide

Executive Summary

The Malonic Ester Synthesis is a foundational method for generating

This guide addresses the specific technical challenge of steric hindrance . When the electrophile is bulky (secondary alkyl halides) or the substrate is already substituted (creating quaternary centers), the reaction trajectory shifts from the desired nucleophilic substitution (

This whitepaper outlines three validated strategies to overcome these barriers:

-

Base/Solvent Modulation: Shifting to non-nucleophilic bases in polar aprotic solvents.

-

Phase Transfer Catalysis (PTC): A robust protocol for secondary alkyl halides.

-

Palladium-Catalyzed

-Arylation: The industry standard for introducing aryl and vinyl groups.

Part 1: The Steric Challenge (Mechanism & Causality)

The Competition: vs.

In a standard synthesis, the malonate enolate acts as a nucleophile attacking an alkyl halide. However, enolates are also bases. As the steric bulk of the electrophile increases (e.g., Isopropyl iodide vs. Methyl iodide), the transition state for substitution becomes energetically unfavorable due to steric clash. The enolate then preferentially abstracts a

Key Insight: The "failure" of bulky malonic synthesis is rarely due to lack of reactivity, but rather a lack of selectivity between the carbon-attack (

Diagram 1: Mechanistic Divergence

The following diagram illustrates the kinetic competition that dictates yield.

Caption: Kinetic competition between substitution (desired) and elimination (undesired) in sterically hindered substrates.

Part 2: Strategic Optimization (Alkyl Groups)

For bulky alkyl groups (e.g., isopropyl, isobutyl, cyclopentyl), classical ethoxide bases favor elimination. Two strategies restore the

Strategy A: Non-Nucleophilic Bases in Aprotic Solvents

Replacing ethanol with a polar aprotic solvent (DMF, DMSO, THF) enhances the nucleophilicity of the enolate by stripping away the solvation shell. Using a hydride base prevents the base itself from acting as a nucleophile or causing transesterification.

-

Base: NaH (Sodium Hydride) or KH.

-

Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).

-

Mechanism: The "naked" enolate is significantly more reactive, often lowering the activation energy for

enough to outcompete elimination.

Strategy B: Phase Transfer Catalysis (PTC)

The Gold Standard for Secondary Halides. PTC allows the reaction to occur at the interface of a solid base and an organic solvent. This method minimizes the concentration of free base in the solution, reducing side reactions like hydrolysis or elimination.

Protocol 1: Solid-Liquid PTC for Bulky Alkylation

Target: Alkylation of diethyl malonate with 2-bromopropane (Isopropyl bromide).

Reagents:

-

Diethyl malonate (1.0 equiv)

-

2-Bromopropane (1.5 equiv)

-

Solid KOH (powdered, 2.0 equiv)

-

Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried flask with powdered KOH and Toluene. Add the PTC catalyst (TBAB).

-

Activation: Add diethyl malonate dropwise at 0°C. Stir for 30 minutes. The mixture will become heterogeneous.

-

Alkylation: Add 2-bromopropane slowly.

-

Thermal Drive: Heat to 50–60°C. Note: Do not reflux immediately; high heat favors elimination.

-

Monitoring: Monitor by GC-MS. Look for the disappearance of the starting malonate (m/z 160) and appearance of the isopropyl adduct.

-

Workup: Filter off the solid salts (KBr, excess KOH). Wash the filtrate with dilute HCl (to neutralize trace base) and brine. Dry over MgSO4.

Part 3: Advanced Methodology (Aryl & Quaternary Centers)

Classical

Strategy C: Palladium-Catalyzed -Arylation

Developed by Buchwald and Hartwig, this method couples an enolate to an aryl halide via a Pd(0)/Pd(II) catalytic cycle, completely bypassing the

Protocol 2: Pd-Catalyzed Arylation of Malonates

Target: Synthesis of

Reagents:

-

Diethyl malonate (1.1 equiv)

-

Aryl Bromide (1.0 equiv)

-

Base: LiHMDS (Lithium hexamethyldisilazide) or K3PO4.

-

Catalyst: Pd(OAc)2 (1-2 mol%)

-

Ligand: Bulky Phosphines are Critical. Use

or Buchwald Biaryl Ligands (e.g., DavePhos, XPhos). -

Solvent: Toluene or Dioxane.

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Catalyst Pre-mix: Add Pd(OAc)2, Ligand, and Aryl Bromide.

-

Enolate Formation: In a separate vessel, treat diethyl malonate with LiHMDS in Toluene at 0°C.

-

Coupling: Transfer the enolate solution to the Schlenk tube containing the catalyst mix.

-

Reaction: Heat to 80°C–100°C for 12–24 hours.

-

Quench: Cool to RT, dilute with ether, and quench with saturated NH4Cl.

Diagram 2: Experimental Decision Matrix

Use this logic flow to select the correct protocol for your substrate.

Caption: Decision tree for selecting malonic ester synthesis conditions based on electrophile sterics.

Part 4: Data & Comparison

Table 1: Comparative Analysis of Conditions for Bulky Substrates

| Parameter | Standard (NaOEt/EtOH) | Hydride (NaH/THF) | PTC (KOH/TEBA) | Pd-Catalysis |

| Primary Halides | Excellent | Good | Good | Overkill |

| Secondary Halides | Poor (Elimination) | Moderate | Excellent | N/A |

| Aryl Halides | Fail (No Rxn) | Fail | Fail | Excellent |

| Moisture Sensitivity | High | Very High | Low | High |

| Reaction Temp | Reflux (78°C) | 0°C to RT | 25–60°C | 80–110°C |

| Key Risk | Transesterification | H2 Gas Evolution | Emulsion | Catalyst Poisoning |

Part 5: Quality Control & Troubleshooting

To ensure scientific integrity, every synthesis must include self-validating steps.

-

NMR Validation of Enolization:

-

Before adding the electrophile, take an aliquot of the enolate (if using NaH/THF). The disappearance of the

-protons (singlet at ~3.3 ppm for diethyl malonate) confirms deprotonation.

-

-

Distinguishing Product vs. Elimination:

-

H-NMR: The desired alkylated product will show a triplet/multiplet at ~3.3–3.5 ppm (the remaining

-proton). -

Elimination: Look for alkene peaks (4.5–6.0 ppm). If these exist, lower the temperature or switch to PTC.

-

-

Quaternary Centers:

-

When synthesizing dialkylated malonates, the

-proton signal will disappear completely. Use Carbon-13 NMR to verify the quaternary carbon shift (~50–60 ppm).

-

References

-

Master Organic Chemistry. The Malonic Ester Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. Malonic Ester Synthesis - Mechanism and Examples. Retrieved from [Link]

-

National Institutes of Health (PubMed). Palladium-catalyzed alpha-arylation of esters. (J. Am. Chem. Soc., 2001). Retrieved from [Link]

-

ResearchGate. Monoalkylation of malonic ester under phase-transfer catalysis conditions. Retrieved from [Link]

Methodological & Application

Application Note: Chemoselective Mono-Methylation of Di-tert-butyl Malonate

Strategic Overview

The Synthetic Imperative

Di-tert-butyl malonate (DtBM) is a critical building block in medicinal chemistry, particularly for the synthesis of

The Challenge: Mono- vs. Di-Alkylation

The methylation of malonates presents a classic competition between kinetics and thermodynamics.

-

Problem: The product of the first methylation (

-methyl malonate) is often more acidic or similarly acidic to the starting material in non-bulky systems, leading to significant di-methylation (formation of the gem-dimethyl impurity). -

The DtBM Advantage: The bulky tert-butyl groups of DtBM provide a steric shield. Once the first methyl group is introduced, the steric congestion around the

-carbon significantly retards the formation of the second enolate and the subsequent attack on a second equivalent of methyl iodide. This intrinsic steric control allows for high mono-selectivity (>95%) without requiring a large excess of the diester.

Reaction Mechanism & Logic

The reaction proceeds via a standard enolate alkylation (

Mechanism Diagram

Caption: Mechanistic pathway highlighting the steric suppression of the second alkylation event.

Experimental Protocols

Method A: The "Gold Standard" (NaH/THF)

Best for: High yield, precise stoichiometry, and strictly anhydrous workflows. Scale: 10 mmol to 100 mmol.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Di-tert-butyl malonate | 1.0 | Substrate | Liquid, d=0.904 g/mL |

| Sodium Hydride (60%) | 1.05 | Base | Wash with hexanes if oil interferes |

| Methyl Iodide (MeI) | 1.1 - 1.2 | Electrophile | Toxic/Volatile . d=2.28 g/mL |

| THF (Anhydrous) | 0.5 M | Solvent | Must be dry (Na/Benzophenone or SPS) |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Base Preparation: Charge the flask with NaH (60% dispersion in mineral oil).

-

Refinement: For high-purity applications, wash the NaH with dry pentane or hexane (3x) under

to remove mineral oil.

-

-

Solvent Addition: Add anhydrous THF (approx. 5 mL per mmol of substrate) and cool the suspension to 0°C (ice/water bath).

-

Enolization: Add Di-tert-butyl malonate dropwise via syringe over 15–20 minutes.

-

Observation: Vigorous evolution of hydrogen gas (

) will occur. Ensure the system is vented to a bubbler. -

Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation. The solution should become clear or slightly cloudy.

-

-

Alkylation: Cool the mixture back to 0°C . Add Methyl Iodide dropwise.[1][2]

-

Safety: MeI is volatile. Use a gas-tight syringe.

-

-

Reaction: Allow the mixture to warm to RT slowly. Stir for 4–12 hours.

-

Monitoring: Check TLC (Stain: KMnO4) or GC-MS.

-

-

Quench: Cool to 0°C. Carefully add saturated aqueous

to quench excess base. -

Workup:

-

Dilute with Diethyl Ether (

) or Ethyl Acetate. -

Wash organic layer with Water (2x) and Brine (1x).[3]

-

Dry over

, filter, and concentrate in vacuo.

-

Method B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale, avoiding

Reagents

-

Base:

(2.0 equiv) -

Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%)

-

Solvent: Acetonitrile (ACN) or Acetone.

Procedure Summary

-

Suspend DtBM (1.0 eq),

(2.0 eq), and TBAB (0.05 eq) in ACN. -

Add MeI (1.2 eq) at RT.

-

Heat to mild reflux (40–50°C) or stir vigorously at RT for 12–24 hours.

-

Filter off solids (

/KI) and concentrate. -

Note: This method is slower but often cleaner, avoiding the strong basicity of NaH which can sometimes cause ester interchange if not careful.

Analytics & Validation

Expected Data Profile

The reaction is best monitored by NMR. The symmetry of the starting material is broken upon methylation.

| Signal | Starting Material (DtBM) | Product (Mono-Methyl) | Multiplicity |

| t-Butyl ( | ~1.45 ppm (18H, s) | ~1.45 ppm (18H, s) | Singlet |

| Malonate | ~3.1 - 3.2 ppm (2H, s) | ~3.1 ppm (1H, q) | Quartet (coupled to Me) |

| Added Methyl | N/A | ~1.3 ppm (3H, d) | Doublet (J ~7 Hz) |

TLC Visualization:

-

DtBM and the product are UV inactive (mostly).

-

Stain: KMnO4 (basic) or PMA (Phosphomolybdic Acid). The product usually appears as a white/yellow spot on a purple/blue background.

Troubleshooting & Optimization

Decision Tree for Process Control

Caption: Troubleshooting logic for common alkylation failure modes.

Critical "Experience" Notes

-

The "Oil" Issue: If using NaH in oil without washing, the mineral oil will remain in your product. Since DtBM and the product are oils/low-melting solids, this can be annoying. Solution: Distillation (high vacuum) or column chromatography (Hexane/EtOAc) is required to remove the mineral oil.

-

Acid Sensitivity: Do not use acidic quenching agents (like 1M HCl) if you plan to store the product for long periods. Traces of acid can catalyze the cleavage of the t-butyl esters (isobutylene loss).[4] Use saturated

or dilute

Safety & Handling (MeI)

Methyl Iodide (Iodomethane) is a potent alkylating agent and neurotoxin.

-

Hazard: Suspected carcinogen; respiratory irritant.

-

PPE: Standard nitrile gloves are permeable to MeI within minutes. Use Silver Shield™ (Laminate) gloves or double-glove with heavy-duty nitrile and change immediately upon splash contact.

-

Engineering Controls: All transfers must occur in a certified fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating agent.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Organic Syntheses. (1963).[5] Diethyl tert-butylmalonate.[2] Coll. Vol. 4, p.261.[5] Link (Foundational chemistry for t-butyl malonates).

-

PubChem. (n.d.).[6] Methyl Iodide Compound Summary. National Library of Medicine. Link (Safety Data).

-

BenchChem. (2025). Synthesis of potassium tert-butyl malonate from di-tert-butyl malonate. Link (General handling of DtBM).

-

Frontiers in Chemistry. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates. Link (Advanced PTC methods).

Sources

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A Cs2CO3-mediated simple and selective method for the alkylation and acylation of 3,4-dihydropyrimidin-2(1H)-thiones [comptes-rendus.academie-sciences.fr]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Di-tert-butyl 2-methylmalonate

Part 1: Strategic Overview & Rational Design[1]

The Synthetic Challenge

The synthesis of Di-tert-butyl 2-methylmalonate presents a specific chemoselective challenge: Mono-alkylation vs. Di-alkylation .

While the alkylation of malonate esters is a textbook transformation, the introduction of tert-butyl groups alters the steric and electronic landscape. Unlike diethyl or dimethyl malonates, the bulky tert-butyl groups provide a "steric shield" that slightly retards the rate of the second alkylation, improving selectivity. However, they also introduce acid sensitivity . The tert-butyl ester moiety is labile under strong acidic conditions (cleaving to isobutylene and the carboxylic acid), rendering traditional Fischer esterification routes from 2-methylmalonic acid non-viable.

Route Selection: Kinetic Enolate Alkylation

To bypass the acid-sensitivity issue, we utilize a base-mediated alkylation of the pre-formed diester .

-

Base Selection: Sodium Hydride (NaH) is chosen over alkoxide bases (like KOtBu). Alkoxides carry a risk of transesterification or nucleophilic attack on the carbonyl, although the bulky t-butyl group mitigates this. NaH provides irreversible deprotonation with H₂ gas as the only byproduct, driving the equilibrium forward cleanly.

-

Solvent System: Anhydrous Tetrahydrofuran (THF) is selected for its ability to solvate the sodium enolate effectively while allowing precise temperature control (0°C to Reflux).

-

Electrophile: Iodomethane (MeI) is preferred over dimethyl sulfate due to cleaner workup profiles and faster reaction kinetics at lower temperatures.

Part 2: Detailed Experimental Protocol

Reagent Table & Stoichiometry

Note: Stoichiometry is calculated to maximize mono-alkylation. A slight deficit of base and electrophile is used to ensure no unreacted enolate remains to undergo a second alkylation.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Critical Parameter |

| Di-tert-butyl malonate | 216.28 | 1.00 | Substrate | Must be dry/free of alcohol |

| Sodium Hydride (60%) | 24.00 (NaH) | 1.05 | Base | Wash with hexanes if high precision needed |

| Iodomethane (MeI) | 141.94 | 1.05 | Electrophile | Carcinogen - Handle in hood |

| THF (Anhydrous) | 72.11 | -- | Solvent | 0.2 M Concentration (re: Substrate) |

Step-by-Step Methodology

Phase A: Enolate Formation

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Base Suspension: Charge the flask with NaH (60% dispersion in mineral oil).

-

Refinement: For analytical purity, wash NaH with anhydrous hexanes (3x) under N₂ to remove mineral oil. Decant hexanes carefully.

-

-

Solvation: Add anhydrous THF to the NaH. Cool the suspension to 0°C using an ice/water bath.

-

Deprotonation: Add Di-tert-butyl malonate dropwise via syringe over 15–20 minutes.

-

Observation: Vigorous evolution of H₂ gas will occur.

-

Checkpoint: Allow to stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/pale yellow (indicating complete enolate formation).

-

Phase B: Alkylation (The Critical Step)

-

Addition: Add Iodomethane (MeI) dropwise to the enolate solution at 0°C.

-

Control: Do not add all at once. An exotherm can promote di-alkylation.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) . Stir for 3–4 hours.

-

Monitoring: Spot TLC (10% EtOAc/Hexanes). The starting material (more polar) should disappear.

-

Phase C: Workup & Isolation

-

Quench: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl to quench excess base.

-

Extraction: Dilute with Diethyl Ether (Et₂O). Separate layers. Extract aqueous layer 2x with Et₂O.[3]

-

Wash: Combine organics and wash with Brine (sat. NaCl).

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

Part 3: Visualization of Workflows

Reaction Workflow Diagram

The following diagram outlines the logical flow of the synthesis, highlighting critical decision nodes.

Caption: Figure 1. Step-by-step workflow for the mono-methylation of di-tert-butyl malonate, including critical temperature control points.

Mechanistic Pathway & Selectivity

Understanding the mechanism is vital for troubleshooting.

Caption: Figure 2. Mechanistic pathway illustrating the competition between mono-alkylation (desired) and di-alkylation (impurity).

Part 4: Quality Control & Characterization (Self-Validation)[1]

To ensure the protocol was successful, you must validate the structure. The NMR spectrum provides a self-validating system.

1H NMR Interpretation (CDCl3, 400 MHz)

| Proton Type | Multiplicity | Chemical Shift (δ) | Diagnostic Value |

| -C(CH₃)₃ | Singlet (18H) | ~1.45 ppm | Large integration confirms t-butyl retention. |

| -CH₃ (Added) | Doublet (3H) | ~1.35 ppm | Key Indicator: Appearance of doublet proves methylation. |

| -CH- | Quartet (1H) | ~3.20 ppm | Key Indicator: Coupling with the methyl group. |

| Impurity Check | Singlet | ~1.40 ppm (Dimethyl) | If the CH quartet is missing and only singlets exist, you have dimethylated. |

Troubleshooting Guide

-

Problem: Significant dimethylation observed.

-

Cause: Excess base or MeI was used; reaction temperature was too high during addition.

-

Fix: Strictly control stoichiometry to 1.05 eq. Keep at 0°C during addition.

-

-

Problem: Low Yield / Recovery.

-

Cause: Product is volatile or hydrolysis occurred.

-

Fix: Do not heat the rotovap bath >40°C. Ensure NH4Cl quench is not too acidic (t-butyl esters are acid sensitive).

-

References

-

Organic Syntheses , Coll.[6] Vol. 4, p. 261 (1963); Vol. 34, p. 26 (1954). Di-tert-butyl Malonate.[1][2][4][6][7][8][9] (Foundational protocol for the starting material).

-

ChemicalBook , CAS 541-16-2 Data Sheet.[1] Physical properties of Di-tert-butyl malonate.

-

Frontiers in Chemistry , 2023.[10] Synthesis of chiral malonates by α-alkylation. (Demonstrates alkylation protocols on t-butyl malonate derivatives).

-

PubChem , Compound Summary for Di-tert-butyl malonate.

(Note: While specific literature for the exact CAS 16013-03-5 is sparse in open-access repositories, the protocol above is derived from standard malonic ester synthesis principles adapted for acid-sensitive esters as supported by the references above.)

Sources

- 1. Di-tert-Butyl malonate | 541-16-2 [chemicalbook.com]

- 2. Di-tert-Butyl malonate synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 6. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Di-tert-Butyl malonate CAS#: 541-16-2 [m.chemicalbook.com]

- 9. Di-tert-butyl 2-(Ethoxymethylene)malonate 95% | CAS: 2938948-72-0 | AChemBlock [achemblock.com]

- 10. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

Application Notes and Protocols: Deprotection of tert-Butyl Esters in Di-tert-butyl 2-methylmalonate

Abstract

The tert-butyl ester is a crucial protecting group for carboxylic acids in organic synthesis, prized for its stability under a wide range of nucleophilic and basic conditions.[1][2] Its removal, typically under acidic conditions, is a fundamental transformation in the synthesis of complex molecules and active pharmaceutical ingredients. This application note provides a comprehensive guide to the deprotection of di-tert-butyl 2-methylmalonate, a common building block in medicinal chemistry. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, offer a comparative analysis of various acidic reagents, and present detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step, ensuring high yields and purity of the resulting 2-methylmalonic acid.

Introduction: The Role and Removal of tert-Butyl Esters

tert-Butyl esters serve as excellent protecting groups for carboxylic acids due to their steric bulk, which prevents nucleophilic attack at the carbonyl carbon.[2] This stability allows for extensive synthetic manipulations on other parts of a molecule without affecting the protected carboxyl group. The deprotection of tert-butyl esters is most commonly achieved through acid-catalyzed hydrolysis.[3][4] The mechanism involves the formation of a stable tert-butyl cation, which readily eliminates as isobutylene gas. This irreversible step drives the reaction to completion.

This compound is a versatile C3-synthon used in the synthesis of various substituted acetic acid derivatives through alkylation followed by deprotection and decarboxylation. The efficient removal of both tert-butyl ester groups is paramount to obtaining the desired malonic acid derivative in high purity for subsequent transformations.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed deprotection of a tert-butyl ester proceeds via a unimolecular elimination pathway (E1). The key steps are as follows:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid (H⁺).[3][5] This increases the electrophilicity of the carbonyl carbon.

-

Carbocation Formation: The protonated ester undergoes cleavage of the oxygen-tert-butyl bond to form a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.[3][5][6] This step is the rate-determining step of the reaction.

-

Elimination: The tert-butyl cation is then quenched through one of two primary pathways:

-

Elimination of a proton: The cation can lose a proton to form isobutylene gas, which is volatile and escapes the reaction mixture, driving the equilibrium towards the products.[7][8]

-

Reaction with a nucleophile: The cation can be trapped by a nucleophile present in the reaction mixture. For instance, in the presence of trifluoroacetic acid (TFA), it can form tert-butyl trifluoroacetate.[9]

-

Comparative Analysis of Deprotection Methods

The choice of acidic reagent for the deprotection of this compound depends on several factors, including the presence of other acid-labile functional groups, the desired reaction time, and the scale of the reaction. Below is a comparative analysis of commonly employed methods.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂ (DCM), RT | Fast and efficient, volatile byproducts.[5][10] | Harsh conditions, can cleave other acid-labile groups.[6] Corrosive. |

| Formic Acid | Neat or in an inert solvent, RT to gentle heat | Milder than TFA, suitable for some sensitive substrates.[3] | Slower reaction times, may require heating. |

| p-Toluenesulfonic Acid (p-TsOH) | In a suitable solvent (e.g., toluene, DCM), often with heating | Cost-effective, solid reagent, can be used catalytically.[11][12] | Often requires elevated temperatures and longer reaction times.[12] |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane, ethyl acetate), RT | Readily available, can be used for selective deprotection in some cases.[11][13] | Can be corrosive, may require anhydrous conditions.[3] |

| Lewis Acids (e.g., ZnBr₂, Yb(OTf)₃) | In an inert solvent (e.g., DCM, nitromethane), RT to gentle heat | Can offer different selectivity compared to Brønsted acids.[6] Milder conditions in some cases. | Reagents can be more expensive, may require anhydrous conditions. |

| Thermal Deprotection | High temperatures (>150 °C) in a high-boiling solvent or neat | Reagent-free, avoids acidic conditions.[14] | Requires high temperatures which may not be suitable for all substrates.[15] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally applicable protocol for the deprotection of this compound.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Caution: The reaction is exothermic and generates isobutylene gas. Ensure adequate ventilation in a fume hood.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-methylmalonic acid.

-

The crude product can be purified by recrystallization or chromatography if necessary.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Toluene

This protocol offers a milder alternative to TFA, which can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in toluene (approximately 0.2 M concentration) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (2.0-3.0 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).

-

Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-8 hours to complete.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with saturated aqueous NaHCO₃ solution to remove the p-TsOH.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude 2-methylmalonic acid can be further purified by recrystallization.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Increase the equivalents of acid, extend the reaction time, or increase the reaction temperature (for methods other than TFA). |

| Side Product Formation | Reaction of the carbocation with other nucleophiles in the substrate. | Use a scavenger like triethylsilane or thioanisole, especially with TFA. Consider a milder deprotection method. |

| Difficult Purification | Residual acid catalyst. | Ensure thorough washing with a basic aqueous solution during workup. For highly water-soluble products, consider extraction strategies.[16][17] |

| Decarboxylation of Product | The resulting malonic acid is prone to decarboxylation at elevated temperatures. | Avoid excessive heating during workup and purification. Concentrate the product at the lowest possible temperature. |

Conclusion

The deprotection of this compound is a critical step in the synthesis of a wide array of organic molecules. A thorough understanding of the reaction mechanism and the careful selection of deprotection conditions are essential for achieving high yields and purity. The protocols provided in this application note offer reliable methods for this transformation, with guidance for troubleshooting and optimization. By leveraging the information presented, researchers can confidently and efficiently deprotect tert-butyl esters in their synthetic endeavors.

References

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]

-

Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

-

Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]

-

Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Semantic Scholar. Available at: [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange. Available at: [Link]

-

t-Butyl Ether Protecting Groups. Pearson. Available at: [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect. Available at: [Link]

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]

-

Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

-

Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKAT USA. Available at: [Link]

-

Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. Taylor & Francis Online. Available at: [Link]

-

FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. Available at: [Link]

-

Method to remove Boc in the presence of t-butylester. Reddit. Available at: [Link]

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

- Deprotection of boc-protected compounds. Google Patents.

-

Malonic acid. Organic Syntheses. Available at: [Link]

-

Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed. Available at: [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]

-

Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. ACS Omega. Available at: [Link]

- Preparation and purification method of solid malonic acid. Google Patents.

-

Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PubMed Central. Available at: [Link]

-

The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. Semantic Scholar. Available at: [Link]

-

Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. PubMed Central. Available at: [Link]

-

Put and Take Shakes It Up. Scientific Update. Available at: [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

-

Rational Design of Azastatin as a Potential ADC Payload with Reduced Bystander Killing. DiVA. Available at: [Link]

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. American Chemical Society. Available at: [Link]

- Production of malonic acid. Google Patents.

-

A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Acids - Wordpress [reagents.acsgcipr.org]

- 4. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. CN103408418B - Preparation and purification method of solid malonic acid - Google Patents [patents.google.com]

Step-by-step guide to the purification of Di-tert-butyl 2-methylmalonate

Executive Summary

Di-tert-butyl 2-methylmalonate is a critical intermediate in the synthesis of complex amino acids, heterocycles, and pharmaceutical APIs.[1] Its structural value lies in the orthogonality of the tert-butyl ester groups, which can be removed under mild acidic conditions (e.g., TFA, HCl/Dioxane) without affecting other base-sensitive functionalities.[1]

However, the purification of this compound presents two distinct challenges:

-

Thermal Instability: tert-Butyl esters are susceptible to acid-catalyzed thermal decomposition (isobutylene ejection) at temperatures exceeding 100–120°C.[1]

-

Impurity Profile: The methylation of di-tert-butyl malonate often yields a statistical mixture containing unreacted starting material (SM), the desired mono-methylated product, and the over-alkylated dimethyl impurity.[1] These species possess similar boiling points and polarities.[1]

This guide provides a robust, two-stage protocol: High-Vacuum Fractional Distillation for bulk purification and Buffered Flash Chromatography for high-purity isolation (>98%).[1]

Critical Impurity Analysis

Before initiating purification, one must understand the mixture composition.[1] The synthesis (typically alkylation with MeI/NaH or MeI/K₂CO₃) generates the following:

| Component | Structure | Relative Polarity (TLC) | Boiling Point Trend |

| Di-tert-butyl malonate (SM) | Most Polar | Lowest | |

| Target: Mono-methyl | Intermediate | Intermediate | |

| Impurity: Dimethyl | Least Polar | Highest |

Note: The boiling point differences are often <10°C at reduced pressure, making simple distillation insufficient for separating the dimethyl impurity.[1]

Workflow Logic

The following flowchart illustrates the decision-making process for purification based on crude purity.

Figure 1: Decision matrix for selecting the appropriate purification modality based on impurity profile.

Method A: High-Vacuum Fractional Distillation

Purpose: Primary method for removing solvent residues and unreacted starting material.[1] Constraint: Pot temperature must remain < 80°C to prevent autocatalytic decomposition.

Equipment Setup

-

Vacuum Source: High-vacuum pump capable of < 2 mmHg (Torr).[1]

-

Column: 15–30 cm Vigreux column (essential for theoretical plates).

-

Heating: Oil bath with precise temperature control (Do not use a heating mantle directly on the flask to avoid hot spots).

Step-by-Step Protocol

-

Degassing: Stir the crude oil under house vacuum (20–50 mmHg) at room temperature for 30 minutes to remove volatile solvents (THF, Ether) and excess Methyl Iodide. Safety Note: Trap MeI in a liquid nitrogen trap.

-

System Assembly: Assemble the short-path distillation head with the Vigreux column. Grease all joints heavily; vacuum integrity is critical.[1]

-

Conditioning: Lower pressure to < 2 mmHg.

-

Fraction Collection:

-

Fraction 1 (Forerun): Slowly raise bath temp to 60–70°C. Collect any lower boiling material (unreacted Di-tert-butyl malonate distills approx. 65–70°C @ 1 mmHg).[1]

-

Fraction 2 (Main Cut): The product typically distills between 72–78°C @ 1 mmHg (or ~110°C @ 20 mmHg).[1]

-

Monitoring: Use Refractive Index (RI) or rapid GC to check fractions. The dimethyl impurity boils slightly higher; stop collection if the head temperature spikes.[1]

-

Expert Insight: If the vacuum is insufficient (>10 mmHg), the required boiling point will exceed 110°C. At this temperature, trace acid impurities can catalyze the cleavage of the t-butyl group, releasing isobutylene gas, which destroys the vacuum and ruins the distillation.[1] Always add a spatula tip of solid K₂CO₃ to the distillation pot to neutralize trace acids during heating.[1]

Method B: Buffered Flash Chromatography

Purpose: Separation of the mono-methyl product from the dimethyl impurity and starting material.[1] Critical Requirement: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity can hydrolyze t-butyl esters during the run.[1] Buffering is mandatory. [1]

Stationary Phase Preparation

-

Slurry Preparation: Mix Silica Gel 60 (230–400 mesh) with Hexanes.

-

Buffering: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

-

Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of pure Hexanes to remove excess amine.

Elution Protocol

Data Summary for Chromatography

| Fraction | TLC R_f (95:5 Hex:EtOAc) | Staining Behavior (KMnO4) |

| Dimethyl Impurity | ~0.65 | Faint / Slow |

| Mono-Methyl Product | ~0.55 | Strong / Fast |

| Starting Material | ~0.45 | Strong |

Quality Control & Validation

Verify the integrity of the purified product using ¹H NMR. The specific diagnostic signals are:

-

Product (Mono-methyl): Look for a quartet at ~3.2 ppm (1H) and a doublet at ~1.3 ppm (3H).[1]

-

Impurity (Dimethyl): Look for a singlet at ~1.4 ppm (6H) for the methyl groups (no methine proton).[1]

-

Impurity (Starting Material): Look for a singlet at ~3.1 ppm (2H) for the methylene group.[1]

Self-Validating Check: If the integral of the t-butyl group (~1.45 ppm, 18H) is lower than expected relative to the methyl group, thermal decomposition (isobutylene loss) has occurred.[1]

References

-

Organic Syntheses Procedure for Di-tert-butyl Malonate: McCloskey, A. L.; Fonken, G. S.; Kluiber, R. W.; Johnson, W. S.[1][2] "Di-tert-butyl Malonate."[1][2][3][4][5][6][7] Organic Syntheses, 1954 , 34, 26.[1] [Link] (Establishes the baseline boiling point and thermal sensitivity of the parent diester).

-

Silica Gel Compatibility Study: Klumpp, D. A., et al. "Acid-Catalyzed Cleavage of tert-Butyl Esters."[1] Journal of Organic Chemistry. (General reference for the instability of t-butyl esters on acidic media).

-

PubChem Compound Summary: "Di-tert-butyl malonate."[1][4] National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 68324.[1] [Link][1]

Sources

- 1. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Di-tert-Butyl malonate CAS#: 541-16-2 [m.chemicalbook.com]

- 4. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Di-tert-Butyl malonate | 541-16-2 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Phase-Transfer Catalysis for the Synthesis of Substituted Malonates: Precision Protocols for Mono- and Dialkylation

Topic: Phase-transfer catalysis for the synthesis of substituted malonates. Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

The alkylation of malonic esters is a cornerstone transformation in organic synthesis, traditionally requiring strictly anhydrous conditions, pyrophoric bases (e.g., NaH, NaOEt), and inert atmospheres.[1] Phase-Transfer Catalysis (PTC) offers a superior alternative, enabling high-yielding C-alkylations under mild, biphasic conditions.[1] This guide details the mechanistic underpinnings and optimized protocols for synthesizing substituted malonates using solid-liquid and liquid-liquid PTC systems. By leveraging specific quaternary ammonium salts and interfacial mechanisms, researchers can achieve enhanced selectivity, reduced byproduct formation, and scalable workflows suitable for pharmaceutical intermediate production.[1]

Strategic Advantage of PTC in Malonate Synthesis

Traditional malonic ester synthesis relies on the generation of a homogeneous enolate using sodium alkoxides in absolute ethanol. While effective, this method suffers from several liabilities:

-

Hygroscopic Sensitivity: Moisture leads to ester hydrolysis and decarboxylation.

-

Solvent Constraints: Protic solvents (ethanol) can reduce nucleophilicity via solvation shells.[1]

-

Safety: Large-scale handling of metallic sodium or hydrides is hazardous.

The PTC Solution: PTC systems utilize a heterogeneous interface where the deprotonation and alkylation events are spatially separated or kinetically controlled.

-

Enhanced Nucleophilicity: The enolate anion, paired with a lipophilic quaternary ammonium cation (

), exists as a "naked" ion pair in the organic phase, stripping away the hydration shell and increasing reaction rates by orders of magnitude.[1] -

Selectivity Control: Solid-liquid PTC (SL-PTC) specifically suppresses dialkylation and ester hydrolysis by limiting the concentration of active base in the organic phase.

Mechanistic Insight: The Interfacial Pathway

Understanding the mechanism is critical for troubleshooting.[2] In malonate alkylation, the mechanism differs between Solid-Liquid (SL) and Liquid-Liquid (LL) systems.[1]

Solid-Liquid PTC (The Makosza Mechanism)

In SL-PTC, the solid base (e.g.,

-

Step 1: The acidic proton of the malonate is removed at the solid-liquid interface.

-

Step 2: The

catalyst performs an ion exchange, pulling the enolate into the bulk organic phase. -

Step 3: The "naked" enolate reacts rapidly with the alkyl halide (

).

This mechanism is self-regulating; the low concentration of enolate in the bulk phase minimizes dialkylation side reactions.

Figure 1: Mechanistic cycle of Solid-Liquid Phase Transfer Catalysis for malonate alkylation.[1] The key rate-limiting step is often the interfacial deprotonation or the transfer of the enolate.

Critical Parameters and Optimization

Success depends on the correct pairing of catalyst, base, and solvent.[1]

| Parameter | Recommended Choice | Rationale |

| Catalyst | TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) | TBAB provides a good balance of lipophilicity and accessibility.[1] TEBA is excellent for less sterically hindered substrates. |

| Base | Solid | Acts as both a base and a desiccant.[1] Mild enough to prevent hydrolysis but strong enough for malonates ( |

| Solvent | Acetonitrile or Toluene | Acetonitrile promotes SL-PTC via better solubility of the catalyst. Toluene is preferred for scale-up and water separation. |

| Temperature | 60°C – 80°C | Sufficient thermal energy is required to overcome the lattice energy of the solid base for deprotonation. |

| Agitation | High Shear/Vigorous | Critical: Reaction rate is surface-area dependent. Efficient mixing maximizes the solid-liquid interface. |

Protocol 1: Solid-Liquid PTC (Mono-Alkylation)[1]

Application: Synthesis of mono-substituted malonates (e.g., Diethyl butylmalonate) with high selectivity.[1] Scale: 100 mmol (approx. 16 g of diethyl malonate).

Materials

-

Diethyl malonate (16.0 g, 100 mmol)[1]

-

1-Bromobutane (15.1 g, 110 mmol) [1.1 equiv][1]

-

Potassium Carbonate, anhydrous (20.7 g, 150 mmol) [1.5 equiv] - Must be finely ground.[1]

-

TBAB (1.6 g, 5 mmol) [5 mol%][1]

-

Acetonitrile (100 mL)[1]

Methodology

-

Preparation: Dry the

in an oven at 120°C for 2 hours prior to use. Moisture is the enemy of selectivity. -

Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the

, TBAB, and Acetonitrile. -

Activation: Stir vigorously for 10 minutes at room temperature to disperse the solid base and dissolve the catalyst.

-

Addition: Add Diethyl malonate and 1-Bromobutane sequentially.

-

Reaction: Heat the mixture to mild reflux (approx. 80°C). Maintain vigorous stirring (800+ RPM).

-

Note: Evolution of

is not typically observed here as the proton is captured by carbonate to form bicarbonate (

-

-

Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1) every hour. Reaction typically completes in 4–6 hours.

-

Workup (Self-Validating Step):

-

Cool to room temperature.[3]

-

Filter off the solid salts (

, -

Evaporate the solvent under reduced pressure.

-

Partition the residue between Water (50 mL) and Ethyl Acetate (50 mL) to remove residual catalyst.[1]

-

Dry organic layer over

and concentrate.

-

-

Purification: Distillation under reduced pressure is recommended to separate mono-alkylated product from trace dialkylated byproducts.

Protocol 2: Liquid-Liquid PTC (Dialkylation/Cyclization)[1]

Application: Synthesis of cyclopropane-1,1-dicarboxylates or sterically demanding dialkyl malonates.[1] Concept: Uses 50% aqueous NaOH. The high concentration of base ensures rapid deprotonation, driving the reaction to completion even with less reactive electrophiles.

Materials

-

Diethyl malonate (100 mmol)[1]

-

1,2-Dibromoethane (150 mmol) [1.5 equiv][1]

-

NaOH (50% w/w aqueous solution, 40 mL)

-

TEBA (Triethylbenzylammonium chloride) (2 mmol) [2 mol%][1]

-

Toluene (50 mL)

Methodology

-

Biphasic Setup: In a flask, combine the Diethyl malonate, 1,2-Dibromoethane, Toluene, and TEBA catalyst.

-

Initiation: Add the 50% NaOH solution dropwise over 10 minutes while stirring vigorously.

-

Exotherm Warning: This reaction is exothermic. Have an ice bath ready to maintain temp < 50°C if selectivity drops.

-

-

Reaction: Stir vigorously at 45–50°C. The interface area determines the rate.

-

Completion: Reaction is usually rapid (1–3 hours).

-

Workup:

Workflow Visualization

Figure 2: Operational workflow for the Solid-Liquid PTC alkylation of diethyl malonate.

Troubleshooting & Scientific Validation

| Issue | Root Cause | Corrective Action |

| Low Yield | Poor stirring / Low interfacial area | Increase RPM. Use a mechanical stirrer for scales >100g. Ensure |

| Ester Hydrolysis | Water in system (SL-PTC) | Ensure |

| Dialkylation (in Mono protocol) | High local concentration of enolate | Use SL-PTC (Protocol 1).[1] Increase the excess of Diethyl malonate (1.2 equiv vs halide). |

| Emulsion during Workup | Catalyst surfactant properties | Wash with saturated Brine. Add a small amount of Methanol to break the emulsion. |

References

-

Fedoryński, M., & Mąkosza, M. (2003).[1] "Phase-Transfer Catalysis."[4][5][6][7][8][9][10][11][12][13] Encyclopedia of Catalysis. Wiley. Link

-

Diez-Barra, E., et al. (1991).[1] "Phase transfer catalysis in the absence of solvent: Synthesis of malonic acid esters." Synthetic Communications, 21(21), 2165-2170.[1] Link[1]

-

Halpern, M. (1997).[1] "Phase-Transfer Catalysis in Industry." Industrial Engineering Chemistry Research. Link[1]

-

BenchChem. (2025).[1][4][7][9] "Chiral Phase-Transfer Catalysts for Enantioselective Malonate Alkylation: Application Notes." Link[1]

-

Starks, C. M., & Liotta, C. L. (1978).[1] Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational Text).

Sources

- 1. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 11. real.mtak.hu [real.mtak.hu]

- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 13. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Knoevenagel Condensation Reactions Involving Substituted Malonates

Introduction: The Enduring Utility of a Classic C-C Bond Formation

The Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] It is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with an active methylene compound, such as a substituted malonate, in the presence of a basic catalyst.[2] The reaction typically proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated dicarbonyl compound.[3]

This reaction's significance extends far beyond academic interest; it is a pivotal tool in the synthesis of a vast array of commercially important molecules. Its products serve as crucial intermediates in the manufacturing of fine chemicals, functional polymers, and, most notably, a wide range of pharmaceuticals, including anti-inflammatory, antimalarial, and anticancer agents.[3][4] The versatility of the substituted malonate component allows for the introduction of diverse functional groups, making the Knoevenagel condensation an indispensable strategy for building molecular complexity in drug development and natural product synthesis.[5]

This guide provides an in-depth look at the reaction mechanism, explores key experimental variables, and presents detailed, validated protocols for researchers and drug development professionals.

The Reaction Mechanism: A Stepwise Path to Unsaturation

Understanding the Knoevenagel condensation mechanism is critical for troubleshooting and optimization. The reaction is a sequential process involving base-catalyzed enolate formation, nucleophilic attack, and elimination. A weak base, such as piperidine or an amino acid like L-proline, is typically employed.

The Causality Behind a Weak Base: The choice of a weak base is deliberate. A strong base (e.g., NaOH, NaOEt) could induce the undesired self-condensation of the aldehyde or ketone starting material, significantly reducing the yield of the target product.[2] Weak bases are sufficiently strong to deprotonate the highly acidic α-protons of the substituted malonate (pKa ≈ 13 in DMSO for diethyl malonate) without promoting side reactions.[6]

The mechanism proceeds via the following key steps:

-

Deprotonation: The basic catalyst abstracts an acidic α-proton from the substituted malonate to form a resonance-stabilized enolate ion. This enolate is the key nucleophile.[7]

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[6]

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or another proton source) to form a β-hydroxy intermediate (an aldol-type adduct).

-

Dehydration: A final dehydration step, often facilitated by heat, eliminates a molecule of water to yield the thermodynamically stable, conjugated α,β-unsaturated product. This elimination typically proceeds through an E1cB mechanism.[6]

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Optimizing the Reaction: Key Parameters and Considerations

The success of a Knoevenagel condensation hinges on the careful selection of several key parameters.

-

Active Methylene Compound: The acidity of the methylene protons is paramount. Substituted malonates (e.g., diethyl malonate, dimethyl malonate) are classic substrates. Highly activated compounds like malononitrile or ethyl cyanoacetate often react more readily and may require milder conditions.[8]

-

Carbonyl Component: Aldehydes are generally much more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[9] Condensations with sterically hindered ketones can be challenging and may require more forcing conditions or specialized catalysts.

-

Catalyst: While secondary amines like piperidine are traditional, modern protocols often favor greener and more efficient catalysts.[1] Organocatalysts like L-proline are effective and environmentally benign.[10][11] Heterogeneous catalysts and ionic liquids have also been developed to simplify product purification and catalyst recycling.[3]

-

Solvent and Temperature: Solvent choice can significantly impact reaction rates.[12] Protic solvents like ethanol are common, while aprotic polar solvents such as DMF or acetonitrile can also be effective. For some substrates, refluxing in a nonpolar solvent like toluene or benzene with a Dean-Stark trap to remove the water byproduct can drive the reaction to completion.[9][12] Many modern protocols, however, are moving towards greener solvents like water or even solvent-free conditions.[13]

-

Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess (1.0 to 1.2 equivalents) of the malonate derivative can sometimes be used to ensure full consumption of a more valuable aldehyde.[12]

Experimental Protocols

The following protocols provide validated, step-by-step methods for performing the Knoevenagel condensation with substituted malonates, representing both a classic and a modern, greener approach.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Classic Piperidine-Catalyzed Condensation of Benzaldehyde with Diethyl Malonate

This protocol is a robust, traditional method effective for a wide range of aromatic aldehydes. The use of a Dean-Stark trap is crucial for achieving high yields by removing water.

Materials:

-

Benzaldehyde (1.0 eq)

-

Diethyl malonate (1.05 eq)

-

Piperidine (0.1 eq)

-

Benzoic acid (catalytic, ~0.02 eq, often present in commercial benzaldehyde)[14]

-

Benzene or Toluene (solvent)

-

1M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzaldehyde (e.g., 10.0 mmol, 1.06 g) and diethyl malonate (10.5 mmol, 1.68 g).

-

Reagent Addition: Add benzene or toluene (approx. 0.5 M concentration) as the solvent. Add piperidine (1.0 mmol, 0.085 g, ~0.1 mL). Insight: The active catalyst is often the piperidinium salt formed with trace benzoic acid present in the aldehyde, hence adding a small amount of acid can be beneficial if using highly purified benzaldehyde.[14]

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-12 hours).

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes), observing the disappearance of the benzaldehyde spot.

-

Workup: Cool the reaction mixture to room temperature. Dilute with additional solvent (e.g., ethyl acetate or ether). Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, diethyl benzalmalonate, is often pure enough for many uses. For higher purity, it can be purified by vacuum distillation.[14]

Protocol 2: Green L-Proline-Catalyzed Condensation of Vanillin with Malonic Acid

This protocol represents a more sustainable approach, using a non-toxic organocatalyst and an environmentally friendly solvent. It is particularly effective for producing phenolic diacids, which are potent antioxidants and UV filters.[10]

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)

-

Malonic acid (1.0-2.0 eq)

-

L-Proline (0.1-0.5 eq)

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Setup: In a round-bottom flask with a magnetic stir bar, combine vanillin (e.g., 5.0 mmol, 0.76 g), malonic acid (10.0 mmol, 1.04 g, 2.0 eq), and L-proline (2.5 mmol, 0.29 g, 0.5 eq).[15]

-

Solvent Addition: Add ethanol to achieve a concentration of approximately 0.5 M.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 60 °C) for 4-6 hours. The reaction can be performed open to the atmosphere or under an inert atmosphere.[10]

-

Monitoring: Monitor the conversion of vanillin by TLC or by taking aliquots for ¹H NMR analysis of the crude mixture.

-

Workup & Isolation: Cool the reaction mixture. The solvent is removed under reduced pressure. The resulting crude solid often contains the desired product and unreacted starting materials.

-

Purification: The product, ferulic diacid, can be purified by column chromatography. A common method is using reversed-phase silica gel with a water:methanol gradient.[10]

Data Summary: Comparative Analysis

The choice of reactants and conditions significantly affects reaction outcomes. The following table summarizes representative results from the literature for the Knoevenagel condensation.

| Carbonyl Compound | Active Methylene | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Diethyl Malonate | Piperidine (cat.) | Benzene | Reflux | 11-18 h | 89-91 | [14] |

| Vanillin | Malonic Acid | L-Proline (10) | Ethanol | 60 | 4 h | 80 | [10] |

| 4-Cl-Benzaldehyde | Ethyl Cyanoacetate | DIPEAc (10) | Hexane | Reflux | 1 h | 94 | [16] |

| Benzaldehyde | Malononitrile | None | Water | 50 | 2 h | >99 | [13] |

| Aromatic Aldehydes | Dimethyl Malonate | L-Proline (10) | DMSO | RT | 12-24 h | 85-95 | [17] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive Methylene Compound: pKa is too high for the base. - Catalyst Inefficiency: Degraded catalyst or wrong choice of base. - Water Inhibition: Reaction is reversible; water byproduct is stalling equilibrium. | - Use a more activated methylene compound (e.g., malononitrile).[8] - Use fresh catalyst. If using a weak amine, consider an alternative like L-proline or an ammonium salt.[8] - Use a Dean-Stark trap for azeotropic water removal or add molecular sieves.[9][12] |

| Side Reactions | - Aldehyde Self-Condensation: Base is too strong. - Michael Addition: Product reacts with another molecule of the enolate. | - Switch to a weaker base (e.g., from an alkoxide to piperidine or proline).[2] - Optimize stoichiometry (use a slight excess of the aldehyde). Avoid prolonged reaction times after full consumption of the starting material.[12] |

| Incomplete Reaction | - Insufficient Reaction Time/Temp: Activation energy not overcome. - Steric Hindrance: Ketones or bulky aldehydes are used. | - Increase reaction time and/or temperature. Monitor closely with TLC.[12] - Switch to a more active catalyst or consider microwave-assisted synthesis to provide more energy.[5] |

References

-

Knoevenagel condensation mechanism and applications. (2023). Purechemistry. [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. [Link]

-

Applications of Knoevenagel condensation reaction in the total synthesis of natural products. (2020). Monatshefte für Chemie - Chemical Monthly. [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Journal of the Mexican Chemical Society. [Link]

-

Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry. [Link]

-

Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. (2021). Molecules. [Link]

-

Malonic acid, benzal-, diethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation. (2003). Semantic Scholar. [Link]

-

A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensation. (2003). ResearchGate. [Link]

-

A Straightforward Method for the Synthesis of Alkylidene and Arylidene Malonates Through Proline-Catalyzed Knoevenagel Condensat. (2006). Sci-Hub. [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Oriental Journal of Chemistry. [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Green Chemistry Letters and Reviews. [Link]

-

Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. [Link]

-

The Knoevenagel Condensation. (n.d.). Organic Reactions. [Link]

-

Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

-

Proline-Mediated Knoevenagel–Doebner Condensation in Ethanol: A Sustainable Access to p-Hydroxycinnamic Acids. (2019). ACS Sustainable Chemistry & Engineering. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. orientjchem.org [orientjchem.org]

- 4. purechemistry.org [purechemistry.org]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Knoevenagel Condensation | Thermo Fisher Scientific - AE [thermofisher.com]

- 10. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]